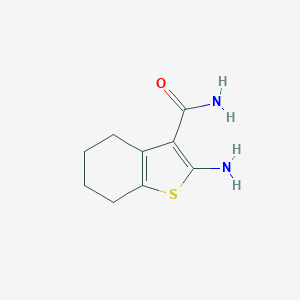

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAKFORHXDNYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964015 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-28-5 | |

| Record name | 4815-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This compound is a member of the versatile class of 2-aminothiophenes, which are significant scaffolds in medicinal chemistry. This document consolidates available data on its chemical structure, and qualitative solubility, and outlines established experimental protocols for the determination of its acid dissociation constant (pKa) and quantitative solubility. Furthermore, it delves into its synthesis via the Gewald reaction and explores its anti-inflammatory mechanism of action through the NRF2 signaling pathway. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound's characteristics.

Core Chemical and Physical Properties

This compound is a polysubstituted 2-aminothiophene derivative. The core structure consists of a thiophene ring fused with a cyclohexene ring, featuring an amino group at the 2-position and a carboxamide group at the 3-position.

| Property | Data | Reference |

| Molecular Formula | C₉H₁₂N₂OS | [1][2] |

| Molecular Weight | 196.27 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 195-197 °C or 127-131 °C | [3] |

| Solubility (Qualitative) | Soluble in ethanol, dimethylformamide, and dichloromethane. | [3] |

| pKa | Data not available in the reviewed literature. | |

| Quantitative Solubility | Data not available in the reviewed literature. |

Note: A discrepancy in the reported melting point exists in the literature, which may be due to different polymorphic forms or impurities.

Spectroscopic Data

Reference FTIR Data for a Related Thiophene Carboxamide Derivative: FT-IR (KBr) νmax cm⁻¹: 3428, 2967, 1921, 1117, 758.[4]

Reference ¹H NMR Data for a Related Thiophene Carboxamide Derivative (in DMSO-d₆, 400 MHz): δ: 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 4.02-3.96 (q, 2H), 2.26 (s, 3H), 1.11 (t, 3H).[4]

Reference ¹³C NMR Data for a Related Thiophene Carboxamide Derivative (in DMSO-d₆, 100MHz): δ: 165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 18.4, 14.4.[4]

Experimental Protocols

Synthesis via Gewald Reaction

The synthesis of this compound is typically achieved through the Gewald multicomponent reaction.[5][6] This reaction involves the condensation of a ketone (cyclohexanone), an active methylene compound (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

Materials:

-

Cyclohexanone

-

Cyanoacetamide

-

Elemental Sulfur

-

Base catalyst (e.g., morpholine, piperidine, or triethylamine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a solution of cyclohexanone and cyanoacetamide in the chosen solvent, add the basic catalyst.

-

Stir the mixture and add elemental sulfur in portions.

-

Heat the reaction mixture, typically at a temperature ranging from 50 °C to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from an appropriate solvent to obtain the purified this compound.

Determination of pKa (Potentiometric Titration for Sparingly Soluble Compounds)

Due to the low aqueous solubility of many aminothiophene derivatives, a standard potentiometric titration may not be feasible. A common approach involves using co-solvents to increase solubility and then extrapolating to aqueous conditions.[8][9]

Materials:

-

This compound

-

Co-solvent (e.g., methanol, ethanol, or dioxane)

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter with a suitable electrode

-

Magnetic stirrer

Procedure:

-

Prepare a series of solutions of the compound in different co-solvent/water ratios (e.g., 30:70, 40:60, 50:50, 60:40 v/v).

-

Titrate each solution with the standardized HCl solution to protonate the amino group fully.

-

Back-titrate the resulting solution with the standardized NaOH solution.

-

Record the pH values as a function of the volume of NaOH added.

-

Plot the titration curve (pH vs. volume of NaOH) and determine the half-equivalence point, which corresponds to the apparent pKa (pKa') in that specific co-solvent mixture.

-

Repeat for all co-solvent/water ratios.

-

Extrapolate the pKa' values to 0% co-solvent to estimate the aqueous pKa using methods like the Yasuda-Shedlovsky plot.[9]

Determination of Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials until equilibrium is reached (typically 24-72 hours). It is crucial to establish that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Biological Properties and Signaling Pathways

Derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene have been reported to possess various biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[7]

Anti-inflammatory Activity: NRF2 Signaling Pathway

The anti-inflammatory effects of some 2-aminothiophene derivatives are associated with the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[11] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.[12][13] Upon exposure to activators, such as the studied compound, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[4][14] This results in the production of antioxidant and anti-inflammatory proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][15] The upregulation of these proteins helps to mitigate oxidative stress and reduce the inflammatory response.

Conclusion

This compound is a compound with a well-defined chemical structure and established synthetic route. While specific quantitative data for its pKa and solubility are not widely published, this guide provides detailed, standard experimental protocols for their determination. The known qualitative solubility and the discrepancy in reported melting points suggest that further characterization of the solid-state properties would be beneficial. The compound's implication in the NRF2 signaling pathway highlights its potential as a lead structure for the development of novel anti-inflammatory agents. This technical guide serves as a foundational resource to aid researchers in their exploration and utilization of this promising chemical entity. Further investigation into its other reported biological activities, such as anticonvulsant and anticancer effects, is warranted to fully elucidate its therapeutic potential.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound | C9H12N2OS | CID 290223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of this compound | Chiriapkin | Drug development & registration [pharmjournal.ru]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

physicochemical characteristics of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring fused to a cyclohexane ring. As a derivative of the benzothiophene class, it serves as a crucial scaffold and intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural framework is a key component in the development of novel therapeutic agents, with derivatives showing potential in treating inflammatory diseases, infections, and neurological disorders.[2][3][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental are summarized below. These properties are essential for understanding its behavior in biological systems and for its application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 4815-28-5 | [1][3][5][6] |

| Molecular Formula | C₉H₁₂N₂OS | [1][3][5][6][7] |

| Molecular Weight | 196.27 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 195-197 °C / 127-131 °C (Conflicting reports exist) | [1] |

| Boiling Point | 332.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [1] |

| logP | 0.4634 | [7] |

| Topological Polar Surface Area | 97.4 Ų | [3][5] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Spectroscopic Data

Structural confirmation of this compound and its derivatives is typically achieved through standard spectroscopic methods. For the related compound, 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the following spectral data have been reported:

-

Infrared (IR) Spectroscopy: Peaks observed at 3483, 3392, 3333, 3269 (N-H stretching), 2954, 2928 (C-H stretching), 1637 (C=O stretching), and 1596 cm⁻¹.[8]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆): Chemical shifts (δ) at 1.05 (s, 6H, Me₂), 2.28 (s, 2H, CH₂), 2.53 (s, 2H, CH₂), 6.9 (s, 2H, NH₂, D₂O exchangeable), and 7.9 (s, 2H, CONH₂, D₂O exchangeable).[8]

Single-crystal X-ray diffraction has also been used to definitively determine the molecular structure of this class of compounds, confirming the planarity of the thiophene moiety and the conformation of the cyclohexene ring.[8][9]

Experimental Protocols

Synthesis via Gewald Reaction

A primary and versatile method for synthesizing the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene core is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst like morpholine.[9] The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate can then be hydrolyzed, for example using concentrated sulfuric acid, to yield the final carboxamide product.[8]

Purity Analysis by HPLC

The purity of synthesized this compound and its derivatives is critical for their use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of these compounds. A typical protocol involves isocratic elution with a suitable mobile phase.[10]

References

- 1. chembk.com [chembk.com]

- 2. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H12N2OS | CID 290223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Compound this compound - Chemdiv [chemdiv.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of this compound | Chiriapkin | Drug development & registration [pharmjournal.ru]

An In-depth Technical Guide to 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 4815-28-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, presenting it in a structured format for easy reference and utilization in research and development.

Chemical and Physical Properties

This compound is a polysubstituted 2-aminothiophene derivative. Its core structure serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

| Property | Value | Reference |

| CAS Number | 4815-28-5 | [1] |

| Molecular Formula | C₉H₁₂N₂OS | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 195-197 °C | |

| Solubility | Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. |

Spectral Data

The structural identity of this compound has been confirmed by various spectroscopic techniques.[1]

| Spectroscopy | Data Highlights |

| ¹H NMR | Data available on PubChem, acquired on a Varian CFT-20 instrument. |

| ¹³C NMR | Data available on PubChem, sample from Aldrich Chemical Company, Inc. |

| Infrared (IR) | FTIR spectrum available on PubChem, obtained using a KBr wafer. |

| Mass Spectrometry (MS) | GC-MS data available on PubChem (NIST Library), with a top peak at m/z 179. |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[2][3][4]

Experimental Protocol: Gewald Synthesis (Representative)

This protocol is a generalized procedure based on established methodologies for the Gewald reaction to synthesize similar 2-aminothiophenes.

Materials:

-

Cyclohexanone (1.0 equivalent)

-

2-Cyanoacetamide (1.0 equivalent)

-

Elemental Sulfur (1.1 equivalents)

-

Morpholine or another suitable base (e.g., triethylamine, piperidine) (catalytic to stoichiometric amount)

-

Ethanol or another suitable solvent (e.g., methanol, DMF)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

To a solution of cyclohexanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a crystalline solid.

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through a Knoevenagel condensation followed by sulfur addition and subsequent cyclization.[4]

Biological Activity and Potential Applications

While extensive biological data for this compound itself is limited in publicly available literature, its derivatives have shown promising activity in several therapeutic areas. This suggests that the core molecule is a valuable pharmacophore.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties. The primary in vitro assay for this activity involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Representative)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

-

Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cell death.

Anticancer Activity

The 2-aminothiophene scaffold is present in numerous compounds with reported anticancer activity. Derivatives are often evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay (Representative)

-

Cell Culture: A human cancer cell line (e.g., Hep3B, a liver cancer cell line) is cultured in an appropriate medium and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anticonvulsant Activity

The tetrahydrobenzothiophene core is also explored for its potential in developing anticonvulsant agents. Preclinical screening for anticonvulsant activity is typically performed using in vivo models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents.

Experimental Protocol: In Vivo Anticonvulsant Screening (MES and PTZ Tests - Representative)

-

Animals: Male albino mice or rats are used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for PTZ) are included.

-

Maximal Electroshock (MES) Test:

-

At the time of peak effect after drug administration, an electrical stimulus is delivered via corneal or ear electrodes.

-

The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

-

Pentylenetetrazole (PTZ) Test:

-

At the time of peak effect, a convulsant dose of PTZ is administered subcutaneously (s.c.).

-

The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and/or tonic seizures.

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

Conclusion

This compound is a readily accessible heterocyclic compound with a promising profile as a scaffold in drug discovery. The well-established Gewald synthesis allows for its efficient production and the generation of diverse libraries of derivatives. While the biological activity of the core compound itself is not extensively documented, the significant anti-inflammatory, anticancer, and anticonvulsant activities reported for its analogs underscore its importance and potential for further investigation and development in medicinal chemistry. This guide provides a foundational resource for researchers to build upon in their exploration of this valuable chemical entity.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. This document details the analytical techniques and experimental protocols used to confirm its molecular structure and explores its interaction with a significant biological pathway.

Spectroscopic and Crystallographic Data

The definitive structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide complementary data to confirm the molecular structure and functional groups present.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise three-dimensional arrangement of atoms in the crystalline state. The crystallographic data for this compound is summarized below.

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.1105(19) Å |

| b | 15.977(5) Å |

| c | 18.575(6) Å |

| Volume | 1813.5(10) ų |

| Z | 4 |

| Density (calculated) | 1.366 Mg/m³ |

Table 1: Crystallographic Data for this compound.[1]

Spectroscopic Data

While a complete set of spectral data for the title compound is not publicly available, data from closely related derivatives provide expected characteristic signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydrothiophene ring and the amino and carboxamide groups. The aliphatic protons on the cyclohexane ring typically appear as multiplets in the upfield region. The protons of the amino group and the carboxamide group will appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide will be observed at the downfield end of the spectrum. The carbons of the thiophene ring will have characteristic chemical shifts, and the aliphatic carbons of the cyclohexane ring will appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching for the primary amine and amide, C=O stretching for the amide, and C-S stretching for the thiophene ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.27 g/mol ).[2] Fragmentation patterns can provide further structural information.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of this compound.

Synthesis: Gewald Reaction

This compound is synthesized via the Gewald reaction, a multicomponent reaction that is highly efficient for the preparation of 2-aminothiophenes.[3]

Materials:

-

Cyclohexanone

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or other suitable base)

-

Ethanol (solvent)

Procedure:

-

A mixture of cyclohexanone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

-

Morpholine (0.5 equivalents) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system.

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

Data is collected on a CCD area detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).

-

The crystal is kept at a constant temperature (e.g., 293 K) during data collection.

-

A series of frames are collected with different ω and φ angles.

Structure Solution and Refinement:

-

The collected frames are integrated, and the data is corrected for Lorentz and polarization effects.

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

-

The spectra are referenced to the residual solvent peak.

-

Standard pulse sequences are used for acquiring 1D spectra. 2D correlation experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the assignment of signals.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

The mass spectrum is recorded in positive ion mode.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Biological Significance: NRF2 Signaling Pathway

Derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[4][5] NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or through the action of NRF2 activators, the Keap1-NRF2 interaction is disrupted. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and inflammation.

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives can act as non-electrophilic NRF2 activators by disrupting the Keap1-NRF2 protein-protein interaction.[4]

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H12N2OS | CID 290223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols and a general workflow for analysis.

Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 4815-28-5 | [3] |

| Molecular Formula | C₉H₁₂N₂OS | [3][4] |

| Molecular Weight | 196.27 g/mol | [3][4] |

| Exact Mass | 196.06703418 Da | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve amides and to allow for the observation of exchangeable N-H protons.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) as an internal standard.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.65 - 1.75 | Multiplet | 4H | CH₂ -5, CH₂ -6 |

| ~ 2.40 - 2.55 | Multiplet | 2H | CH₂ -7 |

| ~ 2.60 - 2.70 | Multiplet | 2H | CH₂ -4 |

| ~ 6.80 | Broad Singlet | 2H | -NH₂ (Amine) |

| ~ 7.10 | Broad Singlet | 2H | -CONH₂ (Amide) |

Note: The chemical shifts of the N-H protons are approximate and can vary with concentration and temperature. They are also D₂O exchangeable.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on the same spectrometer. A standard proton-decoupled ¹³C experiment is performed to obtain singlets for all unique carbon atoms. A longer acquisition time and more scans (e.g., 1024 or more) are typically required.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 22.0 - 23.0 | C -5, C -6 |

| ~ 25.0 - 26.0 | C -4, C -7 |

| ~ 110.0 | C -3 |

| ~ 125.0 | C -3a |

| ~ 130.0 | C -7a |

| ~ 160.0 | C -2 |

| ~ 168.0 | C =O (Amide) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (Asymmetric) | Primary Amine (-NH₂) |

| 3350 - 3200 | N-H Stretch (Symmetric) | Primary Amine (-NH₂) |

| 3300 - 3150 | N-H Stretch | Amide (-CONH₂) |

| 2930 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1650 | C=O Stretch (Amide I) | Carbonyl |

| ~ 1620 | N-H Bend | Primary Amine / Amide (Amide II) |

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via an ionization source, such as Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Expected Mass Spectrometry Data:

| m/z Value | Ion Species | Notes |

| 197.0743 | [M+H]⁺ | The protonated molecular ion. This is the expected base peak in an ESI-MS spectrum. |

| 196.0670 | [M]⁺ | The molecular ion (less common in ESI). |

The calculated exact mass of the [M+H]⁺ ion (C₉H₁₃N₂OS⁺) is 197.0743. Observation of this peak via HRMS would provide strong confirmation of the compound's elemental composition.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

The Pharmacological Potential of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents, acting through various mechanisms, including kinase inhibition, tubulin polymerization disruption, and topoisomerase inhibition.

Kinase Inhibition

Certain derivatives have been identified as potent inhibitors of Pim-1 kinase and c-Met kinase, both of which are crucial in cancer cell proliferation and survival.

Table 1: Pim-1 Kinase Inhibitory Activity of Selected Derivatives

| Compound | Modification | IC50 (µM) | Reference |

| TP-3654 | Pyrazolo[1,5-a]pyrimidine core | 0.045 (Ki) | [1] |

| SGI-1776 | Imidazo[1,2-b]pyridazine core | - | [1] |

| Compound 4c | Aromatic O-alkyl pyridine | 0.110 | [2] |

| Compound 4f | Aromatic O-alkyl pyridine | 0.095 | [2] |

Table 2: c-Met Kinase Inhibitory Activity of Selected Derivatives

| Compound | Modification | IC50 (µM) | Reference |

| Compound 5 | Thiophene carboxamide | 0.59 (VEGFR-2) | [3] |

| Compound 21 | Thiophene carboxamide | 1.29 (VEGFR-2) | [3] |

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several derivatives of this scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Derivatives

| Compound | Modification | IC50 (µM) | Reference |

| Compound 4c | Not specified | 17 ± 0.3 | [4] |

| Compound 25a | Electron-donating groups | 2.1 ± 0.12 | [5] |

| Compound 16a | 7-hydroxy-2H-chromen-2-one | 2.4 | [5] |

| Compound 7a | Not specified | 1.6 | [5] |

| Compound 7f | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 2.04 | [6] |

Topoisomerase Inhibition

Some fused heterocyclic derivatives, such as 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines, have been identified as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.

Table 4: Cytotoxic Activity of Topoisomerase Inhibitors against MCF-7 Cells

| Compound | Modification | IC50 (µM) | Reference |

| 7b | 4-substituted 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine | 8.80 ± 0.08 | [8] |

| 7t | 4-substituted 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine | 7.45 ± 0.26 | [8] |

| Camptothecin | (Standard) | - | [8] |

| Etoposide | (Standard) | - | [8] |

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. This compound derivatives have shown promising activity against a range of pathogenic microbes.

Table 5: Antibacterial Activity of Selected Derivatives (MIC in µM)

| Compound | E. coli | P. aeruginosa | Salmonella | S. aureus | Reference |

| 3b | 1.11 | 1.00 | 0.54 | 1.11 | [9] |

| 7a-c | 40.0-86.9 (% inhibition) | 40.0-86.9 (% inhibition) | - | 40.0-86.9 (% inhibition) | [10] |

| 3a-c | 20.0-78.3 (% inhibition) | 20.0-78.3 (% inhibition) | - | 20.0-78.3 (% inhibition) | [10] |

Table 6: Antifungal Activity of a Series of 2-amino-N'-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazides (MIC in µg/mL)

| Compound | C. albicans | A. flavus | A. niger | Reference |

| 2(a-i) | Significant Activity | Significant Activity | Significant Activity | [11] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A key mechanism of anti-inflammatory action for these derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.

NRF2 Activation

Certain tetrahydrobenzothiophene derivatives act as non-electrophilic NRF2 activators. They disrupt the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This leads to the stabilization and nuclear translocation of NRF2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12][13][14] This ultimately leads to the downregulation of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[12][15]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of the synthesized derivatives.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the derivatives against various bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

NRF2 Activation Assay (NQO1 Induction Assay)

This assay measures the induction of NQO1, a downstream target of NRF2, as an indicator of NRF2 activation.

Materials:

-

Hepa1c1c7 cells

-

Alpha-MEM medium

-

Test compounds

-

Lysis buffer

-

Reaction mixture (Tris-HCl, Tween 20, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, menadione, MTT)

Procedure:

-

Plate Hepa1c1c7 cells in 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of the test compounds for 48 hours.

-

Lyse the cells and measure the protein concentration.

-

Add the cell lysate to the reaction mixture.

-

Measure the rate of MTT reduction by NQO1 at 610 nm.

-

Calculate the fold induction of NQO1 activity relative to vehicle-treated cells.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of compounds to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Test compounds

-

A spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin, general tubulin buffer, and GTP on ice.

-

Add the test compound or vehicle control to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in a spectrophotometer set to 37°C.

-

The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

Pim-1 Kinase Inhibition Assay

This assay determines the inhibitory activity of compounds against Pim-1 kinase.

Materials:

-

Recombinant Pim-1 kinase

-

Pim-1 substrate peptide

-

ATP

-

Kinase buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the test compound, Pim-1 kinase, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

The luminescent signal is proportional to the kinase activity. Calculate the IC50 value for Pim-1 inhibition.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and methodologies.

Caption: NRF2-KEAP1 Signaling Pathway Activation.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms of action are varied and target key pathological pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives, paving the way for future clinical candidates.

References

- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

An In-depth Technical Guide to 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical context, focusing on the seminal Gewald reaction for its synthesis. Detailed experimental protocols for its preparation and characterization are provided. Furthermore, this guide explores the compound's biological activities, particularly its roles as an anti-inflammatory agent and a modulator of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). Key signaling pathways are visualized, and quantitative data from relevant studies are summarized to facilitate further research and development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Gewald reaction , a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. First reported by German chemist Karl Gewald in 1966, this one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[1]

While the broader class of 2-aminothiophenes was accessible through this method, the specific synthesis of the 3-carboxamide derivative from its corresponding 3-carbonitrile precursor, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, represents a subsequent and crucial development. The 3-carbonitrile is a direct product of the Gewald reaction using cyclohexanone, malononitrile, and sulfur. The subsequent hydrolysis of the nitrile group to a carboxamide provides the title compound. This two-step sequence, starting with the Gewald reaction, remains the most common and practical approach to its synthesis.

The core 2-aminothiophene scaffold has garnered considerable attention for its presence in a variety of biologically active compounds.[2] This has spurred extensive research into derivatives of this heterocyclic system, including this compound, for a range of therapeutic applications.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in two main stages: the Gewald synthesis of the 3-carbonitrile intermediate, followed by its hydrolysis to the final carboxamide.

Stage 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (Gewald Reaction)

This stage employs the classical Gewald three-component reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1.1 eq).

-

Base Addition: A basic catalyst, typically a secondary amine like morpholine or diethylamine (0.1-0.5 eq), is added dropwise to the stirred mixture. The reaction is often exothermic and may require cooling in an ice bath.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for a period ranging from 1 to several hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The solid is washed with cold ethanol or water to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield beige or light yellow crystals of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.[3]

Logical Workflow for the Gewald Reaction:

Stage 2: Hydrolysis to this compound

The 3-carbonitrile intermediate is hydrolyzed to the desired 3-carboxamide.

Experimental Protocol:

-

Reaction Setup: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is added portion-wise to concentrated sulfuric acid at 0°C with stirring.[4]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 5 hours).[4]

-

Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

Neutralization and Filtration: The acidic solution is neutralized with an aqueous solution of a base, such as sodium carbonate or ammonia, until a basic pH is reached. The precipitated solid is collected by filtration and washed with water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound and its carbonitrile precursor.

| Property | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | This compound |

| Molecular Formula | C₉H₁₀N₂S | C₉H₁₂N₂OS |

| Molecular Weight | 178.26 g/mol [5] | 196.27 g/mol [6] |

| CAS Number | 4815-30-9 | 4815-28-5[6] |

| Appearance | Beige to light yellow crystalline solid[3] | White to light yellow crystalline solid |

| Melting Point | 181-182 °C[3] | 195-197 °C |

| IR (cm⁻¹) | ~3339, 3190 (NH₂), ~2213 (C≡N), ~1623 (C=C)[4] | ~3400-3100 (NH₂, CONH₂), ~1640 (C=O) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.30 (s, 2H, NH₂), ~2.50 (m, 4H, CH₂), ~1.70 (m, 4H, CH₂)[4] | ~7.0 (br s, 2H, NH₂), ~6.5 (br s, 2H, CONH₂), ~2.5 (m, 4H, CH₂), ~1.7 (m, 4H, CH₂) |

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.

Biological Activities and Mechanisms of Action

Derivatives of the 2-aminothiophene scaffold, including the title compound, have demonstrated a range of biological activities. The primary areas of investigation include their anti-inflammatory effects and their role as nuclear receptor modulators.

Anti-inflammatory Activity

2-Aminothiophene derivatives have been reported to possess significant anti-inflammatory properties.[7] One of the key mechanisms underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[8] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and degradation. Upon activation by inducers, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of target genes. This pathway can negatively regulate the pro-inflammatory NF-κB signaling pathway.[8]

NRF2 Activation Pathway:

Modulation of RORγt

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells.[9][10] Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines like IL-17A.[11] Consequently, RORγt has emerged as a significant drug target for these conditions.

Derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene have been identified as potent modulators of RORγt. They can act as inverse agonists, binding to the ligand-binding domain of RORγt and inhibiting its transcriptional activity. This leads to a reduction in the expression of RORγt target genes, including IL-17A, thereby suppressing the pro-inflammatory Th17 pathway.[10]

RORγt Signaling Pathway in Th17 Differentiation:

Summary of Quantitative Biological Data

The following table presents a summary of quantitative data for the anti-inflammatory activity of selected 2-aminothiophene analogs.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Anti-inflammatory | - | 121.47 | [7] |

| Analog 2 | Anti-inflammatory | - | 412 | [7] |

| Analog 3 | Anti-inflammatory | - | 323 | [7] |

| Analog 4 | Anti-inflammatory | - | 348 | [7] |

| Analog 5 | Anti-inflammatory | - | 422 | [7] |

| Analog 6 | Anti-inflammatory | - | 396 | [7] |

Note: The specific structures of "Analog 2-6" can be found in the cited reference.

Conclusion and Future Perspectives

This compound and its related derivatives represent a privileged scaffold in medicinal chemistry. The efficiency of the Gewald reaction for the synthesis of the core structure, coupled with the potential for diverse functionalization, makes this class of compounds highly attractive for drug discovery programs. The demonstrated anti-inflammatory activity, mediated through pathways such as NRF2 activation, and the modulation of key therapeutic targets like RORγt, highlight their potential for the development of novel treatments for a range of inflammatory and autoimmune disorders. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of these promising compounds.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C9H12N2OS | CID 290223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 11. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a pivotal chemical intermediate in the synthesis of a wide array of biologically active compounds. This document details its synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutics, with a particular focus on Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) modulators. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, alongside tabulated quantitative data for clarity and comparative analysis. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows, rendered in the DOT language, to facilitate a deeper understanding of its application in drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the class of 2-aminothiophenes. The inherent reactivity of the 2-aminothiophene scaffold, characterized by the presence of an enamine-like system, makes it a versatile building block in organic synthesis. Its utility is particularly pronounced in medicinal chemistry, where it serves as a key intermediate for the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This guide will focus on its synthesis via the Gewald reaction, its chemical properties, and its application in the development of RORγt modulators for the treatment of autoimmune diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂OS | [2] |

| Molecular Weight | 196.27 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 127-131 °C | [3] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [3] |

| CAS Number | 4815-28-5 | [2] |

Synthesis of the Core Intermediate

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction.[4] The synthesis of this compound is typically achieved in a two-step sequence starting from the readily available 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This procedure is based on the well-established Gewald reaction conditions.[4]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is suspended in ethanol (50 mL).

-

Morpholine (0.1 mol) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Experimental Protocol: Hydrolysis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to this compound

The hydrolysis of the nitrile to the corresponding carboxamide can be achieved under acidic or basic conditions.[5][6] An acidic hydrolysis protocol is provided below.

Materials:

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

-

Concentrated Sulfuric Acid

-

Ice

-

Saturated Sodium Bicarbonate solution

Procedure:

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol) is added portion-wise to ice-cold concentrated sulfuric acid (25 mL) with stirring, ensuring the temperature is maintained below 10 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the hydrolysis should be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration and washed with cold water.

-

The crude product is then neutralized with a saturated solution of sodium bicarbonate, filtered, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) yields the pure this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on analysis of closely related structures and general principles of spectroscopy.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, δ in ppm) | 1.70-1.90 (m, 4H, CH₂-CH₂), 2.50-2.70 (m, 4H, CH₂-C=), 5.50-6.00 (br s, 2H, NH₂), 7.00-7.50 (br s, 2H, CONH₂) |

| ¹³C NMR (CDCl₃, δ in ppm) | 22-26 (4C, CH₂), 110-115 (C-3), 125-130 (C-3a), 145-150 (C-7a), 160-165 (C-2), 168-172 (C=O) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 2950-2850 (C-H stretching), 1650-1630 (C=O stretching, Amide I), 1620-1590 (N-H bending, Amide II) |

| Mass Spectrum (m/z) | 196 (M⁺) |

Role as a Chemical Intermediate in Drug Discovery: Synthesis of RORγt Modulators

This compound is a valuable precursor for the synthesis of RORγt modulators. RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.[3][7][8][9][10] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17 and are therefore attractive therapeutic targets.

Experimental Protocol: Synthesis of a RORγt Inverse Agonist

The following is a representative protocol for the synthesis of a RORγt inverse agonist via amide bond formation, based on procedures described in the literature.[11][12][13]

Materials:

-

This compound

-

A suitable carboxylic acid (e.g., 3-chloro-4-cyanobenzoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

To a solution of this compound (1.0 mmol) and the selected carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL), HATU (1.2 mmol) and DIPEA (3.0 mmol) are added at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired RORγt inverse agonist.

Biological Signaling Pathway

The development of Th17 cells from naïve T cells is a complex process initiated by the cytokines TGF-β and IL-6.[7][8][9][10] This signaling cascade culminates in the expression of the master transcriptional regulator RORγt, which in turn drives the expression of pro-inflammatory cytokines such as IL-17.

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Workflow

The discovery of novel RORγt modulators often follows a structured workflow, beginning with computational screening and progressing through in vitro and in vivo validation.

Caption: A typical workflow for the discovery of RORγt modulators.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups allow for the generation of diverse libraries of compounds with significant therapeutic potential. The successful application of this scaffold in the development of potent RORγt modulators highlights its importance in addressing the unmet medical needs in the treatment of autoimmune and inflammatory diseases. This technical guide serves as a foundational resource for researchers and scientists working in this exciting and rapidly evolving area of medicinal chemistry.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C9H12N2OS | CID 290223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TGF-β-induced Foxp3 inhibits Th17 cell differentiation by antagonizing RORγt function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. TGF-β promotes Th17 cell development through inhibition of SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The differentiation of human TH-17 cells requires transforming growth factor-β and induction of the nuclear receptor RORγT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of transforming growth factor β in T helper 17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, industry-standard experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a thermodynamically stable solution at a given temperature and pressure. For a pharmaceutical compound such as this compound, solubility in organic solvents is crucial for various stages, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

-

Formulation Development: Designing dosage forms and delivery systems.

-

Analytical Method Development: Preparing solutions for analysis by techniques like HPLC and GC.

Solubility Profile of this compound